Regioisomeric Identity: 3‑Piperidinyl Linkage vs. 4‑Piperidinyl Analog
The target compound is defined by a sulfonamide bond at the piperidine 3‑position. The closest commercial analog, CAS 2415602‑53‑6, bears the identical substituents but at the 4‑position . In analogous CCR1 piperidine antagonist series, a 3‑amino substitution has been essential for maintaining potency; small alkylamino acids in the central region dramatically influenced binding affinity (IC50 range: 28–78 nM for optimized leads) [1]. No public bioactivity data are available for the 3‑piperidinyl vs. 4‑piperidinyl pair; however, the documented sensitivity of CCR1 binding to the amine region strongly implies distinct target-interaction profiles.
| Evidence Dimension | Regiochemistry of sulfonamide attachment on piperidine ring |
|---|---|
| Target Compound Data | 3‑(cyclopropanesulfonamido)piperidine |
| Comparator Or Baseline | 4‑(cyclopropanesulfonamido)piperidine (CAS 2415602‑53‑6) |
| Quantified Difference | No direct quantitative comparison available in public domain |
| Conditions | Structural identity confirmed by InChI Key and SMILES; biological context inferred from CCR1 antagonist SAR (J Med Chem 2012) |
Why This Matters
Selecting the incorrect regioisomer introduces an uncontrolled variable in any biological assay, invalidating SAR hypotheses.
- [1] Cavallaro CL et al. J Med Chem. 2012;55(22):9643-53. View Source
